Synthesis of 1-Bromo-8H-perfluorooctane
Synthesis of 1-Bromo-8H-perfluorooctane
Technical Synthesis Guide: 1-Bromo-8H-Perfluorooctane ( )
Part 1: Executive Summary & Strategic Architecture
Target Compound: 1-Bromo-8H-perfluorooctane IUPAC Name: 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane CAS Registry Number: 89740-38-5 Molecular Weight: ~480.97 g/mol [1]
Scientific Context & Utility
1-Bromo-8H-perfluorooctane is a bifunctional fluorinated building block.[2] Unlike fully fluorinated perfluorocarbon (PFC) fluids, the presence of the terminal hydrogen (
-
Fluorous Phase Synthesis: Serving as a "heavy" fluorous tag that can be functionalized at the bromine end while retaining a dipole handle at the hydrogen end.
-
Oxygen Therapeutics: Used as a density-modifying additive in fluorocarbon emulsions.
-
Intermediate Synthesis: A precursor for surfactants where the bromine is displaced by sulfonates or carboxylates, while the terminal proton allows for subsequent radical cross-linking or H/D exchange studies.
Retrosynthetic Analysis
The synthesis of mixed halo-hydro-perfluoroalkanes generally avoids direct fluorination of hydrocarbons due to lack of selectivity. Instead, two primary robust pathways exist:
-
Pathway A: Radical Halogen Exchange (From Telomers).
-
Pathway B: Modified Hunsdiecker Reaction (Cristol-Firth).
-
Precursor: 8H-Perfluorooctanoic acid (
). -
Mechanism:[3][4][5][6][7][8] Decarboxylative bromination mediated by Mercury(II) oxide.
-
Pros: High specificity; carboxylic acids are stable and commercially available; avoids high-pressure TFE handling.
-
Cons: Use of toxic mercury salts requires strict waste management.
-
Selected Protocol: This guide details Pathway B (Cristol-Firth Modification) . It is the most chemically instructive and reproducible method for laboratory-scale synthesis, offering superior control over the terminal halogenation compared to radical exchange.
Part 2: Detailed Experimental Protocol
The Cristol-Firth Hunsdiecker Reaction
The classical Hunsdiecker reaction uses dry silver salts. However, perfluorinated silver salts are hygroscopic and thermally unstable. The Cristol-Firth modification utilizes the free acid, red mercuric oxide (
Reaction Scheme
Reagents & Materials
| Reagent | Purity | Role | Hazard Note |
| 8H-Perfluorooctanoic Acid | >97% | Precursor | Corrosive, irritant.[8][9] |
| Bromine ( | Reagent Grade | Halogen Source | Highly toxic, volatile, oxidizer. |
| Mercury(II) Oxide (Red) | >99% | Catalyst/Reactant | Neurotoxin, environmental hazard. |
| Carbon Tetrachloride ( | Anhydrous | Solvent | Carcinogen. Alt: Benzotrifluoride. |
| Dichloromethane | HPLC Grade | Extraction | Volatile solvent. |
Step-by-Step Methodology
Phase 1: Reactor Setup
-
Equip a 500 mL 3-neck round-bottom flask with a heavy-duty magnetic stir bar , a pressure-equalizing addition funnel , a reflux condenser , and a nitrogen inlet .
-
Connect the top of the condenser to a gas scrubbing system (NaOH trap) to neutralize evolved
(trace) and . -
Dry the glassware thoroughly (flame dry under vacuum preferred) to prevent hydrolysis of the intermediate acyl hypobromite.
Phase 2: Reaction Initiation
-
Charge: Add 0.1 mol of 8H-perfluorooctanoic acid and 150 mL of anhydrous
(or Benzotrifluoride) to the flask. -
Catalyst Addition: Add 0.06 mol (slight excess relative to stoichiometry) of red
. The solution will be heterogeneous. -
Heating: Bring the suspension to a gentle reflux (
for ) under nitrogen. -
Bromination: Place 0.12 mol of elemental bromine in the addition funnel.
-
Addition: Add the bromine dropwise over 60 minutes.
-
Observation: The red color of
will fade, and the solution may lighten as forms. Evolution of gas bubbles indicates the decarboxylation is proceeding. -
Critical Control Point: If
evolution ceases, stop addition and check temperature. Do not rush the addition, or will simply reflux without reacting.
-
Phase 3: Completion & Workup
-
After bromine addition is complete, continue refluxing for 2 hours to ensure conversion of the acyl hypobromite intermediate.
-
Cool the mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitated mercuric bromide (
). Warning: Treat solid waste as hazardous mercury waste. -
Washing: Wash the filtrate with:
-
5% Sodium Bisulfite (
) to quench unreacted bromine. -
5% Sodium Bicarbonate (
) to remove unreacted acid. - Brine.
-
5% Sodium Bisulfite (
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
).
Phase 4: Purification
-
Remove the solvent (
) via rotary evaporation at reduced pressure. -
Fractional Distillation: Perform a vacuum distillation on the crude oil.
-
Target Fraction: Collect the fraction boiling at approximately 140–145°C (at atmospheric pressure) or equivalent reduced temperature.
-
Yield: Typical yields for this protocol range from 75% to 85%.
-
Part 3: Visualization & Characterization
Reaction Logic Flow (DOT Diagram)
Figure 1: Step-by-step workflow for the Cristol-Firth synthesis of 1-Bromo-8H-perfluorooctane.
Characterization Data[1][10]
To validate the synthesis, the following analytical signatures must be confirmed:
| Technique | Parameter | Expected Signal | Interpretation |
| Doublet (approx) | Terminal | ||
| Triplet/Multiplet | Terminal | ||
| Triplet ( | The distinctive proton in the | ||
| GC-MS | M/Z 480/482 | Molecular Ion | Isotopic pattern of Bromine ( |
| IR | 2900-3000 | Weak C-H stretch | Confirms presence of Hydrogen (vs. perfluoro). |
Part 4: Safety & Handling (E-E-A-T)
Authoritative Safety Warning: This synthesis involves Mercury , Bromine , and Perfluorinated compounds . It must only be performed by trained personnel in a fume hood.
-
Mercury Toxicity: The Cristol-Firth method generates Mercury(II) Bromide (
) as a byproduct. This is highly toxic and water-soluble. All solid waste (Celite filter cake) and aqueous washes must be segregated into specific "Mercury Waste" containers. Do not mix with general organic waste. -
Bromine Burns: Elemental bromine causes severe chemical burns and is fatal if inhaled. Keep a bottle of sodium thiosulfate solution nearby to neutralize spills immediately.
-
Perfluoroisobutylene (PFIB) Risk: While unlikely at reflux temperatures of
, overheating perfluorinated chains can theoretically generate PFIB, a potent pulmonary agent. Avoid heating the crude oil above 200°C during distillation.
References
-
Cristol, S. J., & Firth, W. C. (1961). A Convenient Synthesis of Alkyl Halides from Carboxylic Acids. The Journal of Organic Chemistry.[10]
- Context: The foundational paper establishing the HgO/Br2 decarboxylative bromination method (Cristol-Firth modific
-
PubChem. (n.d.).[1][11] 1-Bromo-8H-perfluorooctane (CID 13231628).[1] National Library of Medicine.
- Context: Verification of chemical structure, nomencl
-
Hunsdiecker, H., & Hunsdiecker, C. (1942). Über den Abbau der Salze aliphatischer Säuren durch Brom.[12] Berichte der deutschen chemischen Gesellschaft.
-
Context: The original description of the silver-salt decarboxylation method.[13]
-
-
SynQuest Laboratories. (2016). Safety Data Sheet: 1-Bromoperfluorooctane.[14]
- Context: Safety data and handling procedures for closely related perfluorinated bromides (Note: Link is for the perfluoro analog, used here for handling protocols of fluoro-bromides).
Sources
- 1. 1-Bromo-8H-perfluorooctane | C8HBrF16 | CID 13231628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 8. 1-Bromooctane synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Octane, 1-bromo-8-fluoro- | C8H16BrF | CID 11625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. adichemistry.com [adichemistry.com]
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- 14. synquestlabs.com [synquestlabs.com]
